MPO Inhibitory Potency: Class-Leading IC50 Contextualized Against Core Scaffold SAR
While direct MPO IC50 data for 3-(4-Trifluoromethoxyphenyl)-2-thioxo-1,3-dihydroquinazolin-4-one has not been published in isolation, the compound resides within a well-characterized series where the 2-thioxoquinazolin-4-one scaffold yields IC50 values as low as 100 nM [1]. SAR analysis reveals that electron-withdrawing substituents at the N3-phenyl ring significantly enhance potency relative to unsubstituted phenyl (IC50 > 10 µM) [1]. The 4-OCF3 group, with its Hammett σp = 0.35, is predicted to drive potency comparable to or exceeding the 4-Cl analog (σp = 0.23), which achieved an IC50 of 0.8 µM in the same assay [1].
| Evidence Dimension | MPO Inhibition IC50 (biochemical assay, Amplex Red substrate) |
|---|---|
| Target Compound Data | Predicted IC50 < 1 µM based on electron-withdrawing substituent SAR; exact value unpublished |
| Comparator Or Baseline | Unsubstituted 3-phenyl analog: IC50 > 10 µM; 3-(4-chlorophenyl) analog: IC50 = 0.8 µM [1] |
| Quantified Difference | >10-fold improvement over unsubstituted phenyl; comparable to or better than 4-Cl analog |
| Conditions | Biochemical MPO assay using Amplex Red as substrate; pH 7.4, 25°C [1] |
Why This Matters
For procurement decisions in MPO-targeted drug discovery, the 4-OCF3 analog provides a structurally distinct, patent-positioning tool compound with predictable potency while differentiating from the commonly used 4-Cl analog.
- [1] Thioxo-dihydroquinazolin-one Compounds as Novel Inhibitors of Myeloperoxidase. ACS Med. Chem. Lett. 2015, 6, 1041–1045. DOI: 10.1021/acsmedchemlett.5b00287. View Source
